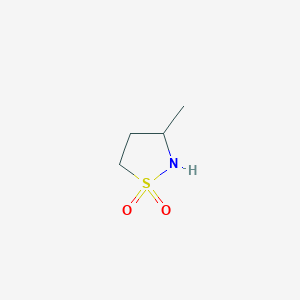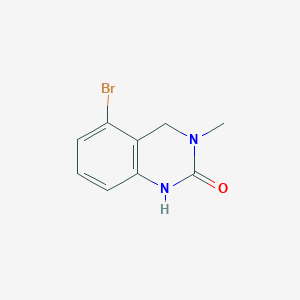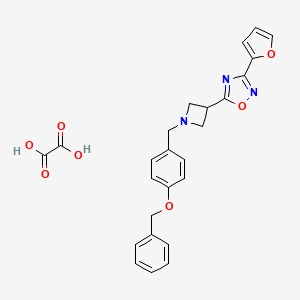![molecular formula C17H14N4O2 B2894552 3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile CAS No. 2097911-51-6](/img/structure/B2894552.png)
3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyridine ring, which is a basic heterocyclic aromatic ring present in many important compounds, including azines and the B vitamins niacin and pyridoxine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a dicarbonyl compound . The pyridine ring could potentially be formed through a multi-step synthesis involving condensation reactions .Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring attached to a pyridine ring via a carbonyl group. There would also be a nitrile group attached to the benzene ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperazine and pyridine rings, as well as the carbonyl and nitrile groups. The compound could potentially undergo reactions at these sites, such as nucleophilic addition at the carbonyl group or electrophilic substitution on the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the piperazine and pyridine rings, as well as the carbonyl and nitrile groups. For example, the compound would likely be polar due to the presence of these groups, and might therefore have a relatively high melting point and boiling point .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Heterocyclic Compound Formation
- The reactivity of β-(lithiomethyl)azines with benzonitrile has been explored to synthesize pyrrolo-pyridines, quinolines, pyridines, quinoxalines, and pyrimidines, demonstrating the compound's utility in creating diverse heterocyclic structures (Davis, Wakefield, & Wardell, 1992).
- A study detailed the synthesis of piperazinium bis(6-carboxypyridine-2-carboxylate) trihydrate, highlighting the significance of such compounds in constructing three-dimensional frameworks via intermolecular hydrogen bonds (Sheshmani, Ghadermazi, & Aghabozorg, 2006).
Coordination Polymers
- Hydrothermal synthesis has been used to create a chiral coordination polymer with a self-catenated three-dimensional structure, showcasing the potential of these compounds in material science and crystal engineering (Martin, Staples, & Laduca, 2008).
Heterocyclic Synthesis
- The synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile have been reported, providing pathways to various heterocyclic derivatives, indicating the compound's versatility in synthetic organic chemistry (Farag, Dawood, & Kandeel, 1996).
Antiviral and Antibacterial Activities
- Pyridopyrazolotriazines have been synthesized and tested for their antiviral activities, highlighting the compound's relevance in medicinal chemistry and drug development (Attaby, Elghandour, Ali, & Ibrahem, 2007).
- New 2-chloro-3-hetarylquinolines have been synthesized and evaluated for their antibacterial and anticancer activities, demonstrating the potential therapeutic applications of such compounds (Bondock & Gieman, 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-oxo-4-pyridin-3-ylpiperazine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c18-10-13-3-1-4-14(9-13)17(23)20-7-8-21(16(22)12-20)15-5-2-6-19-11-15/h1-6,9,11H,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCABOHYFHVHHOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC=CC(=C2)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 2-phenylbutanoate](/img/structure/B2894469.png)
![1,2,5-Oxadiazol-3-amine, 4-[5-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]-](/img/structure/B2894470.png)
![3-[(3,5-Dimethyl-4-nitropyrazol-1-yl)methyl]benzenesulfonyl fluoride](/img/structure/B2894472.png)
![3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole](/img/structure/B2894473.png)
![1-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2894477.png)




![3-ethyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2894485.png)

![Rac-(3AR,7AS)-1-[(tert-butoxy)carbonyl]-octahydro-1H-indole-3A-carboxylic acid](/img/structure/B2894487.png)

